N-Methyl-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole-3-carboxamide
Description
Structure
3D Structure
Properties
Molecular Formula |
C7H10N4O |
|---|---|
Molecular Weight |
166.18 g/mol |
IUPAC Name |
N-methyl-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole-3-carboxamide |
InChI |
InChI=1S/C7H10N4O/c1-8-7(12)6-4-2-9-3-5(4)10-11-6/h9H,2-3H2,1H3,(H,8,12)(H,10,11) |
InChI Key |
HMUBJOQOLHLZCG-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)C1=NNC2=C1CNC2 |
Origin of Product |
United States |
Preparation Methods
Stepwise Formation of the Bicyclic System
-
Pyrazole Intermediate Synthesis
-
React diethyl acetylenedicarboxylate with arylhydrazines under basic conditions (e.g., triethylamine in ethanol) to form 5-hydroxypyrazole derivatives.
-
Example: Condensation of diethyl acetylenedicarboxylate with p-tolylphenylhydrazine hydrochloride yields ethyl 5-hydroxy-1-p-tolyl-1H-pyrazole-3-carboxylate.
-
-
Cyclization to Tetrahydropyrrolo Core
-
Functionalization
| Step | Reagents/Conditions | Key References |
|---|---|---|
| Pyrazole Formation | Diethyl acetylenedicarboxylate, arylhydrazine, Et₃N, EtOH | |
| Cyclization | POCl₃, DMF, DCE, reflux |
N-Methylation and Carboxamide Formation
The N-methyl group and carboxamide moiety are introduced post-core synthesis.
Alkylation for N-Methylation
Amide Bond Formation
-
Coupling Agents : EDCI/HOBt in dichloromethane (DCM) or DMF.
-
Substrates : Carboxylic acid derivatives react with amines to form carboxamides.
| Step | Reagents/Conditions | Key References |
|---|---|---|
| N-Methylation | Methyl iodide, K₂CO₃, DMF, 60°C | |
| Carboxamide Coupling | EDCI, HOBt, DCM, 0–25°C |
Alternative Routes: Cross-Coupling and Reductive Amination
Reductive Amination
-
Approach : Reduce imines to amines using NaBH₃CN or H₂/Pd-C, followed by methylation.
-
Example : Synthesize N-methyl derivatives by reacting ketones with methylamine and reducing agents.
Purification and Characterization
Chromatographic Techniques
Spectroscopic Analysis
-
NMR : Confirm regioselectivity and functional group integrity (e.g., δ 5.96 ppm for NH in pyrazole intermediates).
Challenges and Optimization Strategies
Steric Hindrance in Cyclization
Regioselectivity in Coupling Reactions
-
Challenge : Competing pathways in Suzuki couplings.
-
Mitigation : Use sterically bulky ligands (e.g., SPhos) to direct regioselectivity.
Summary of Key Methods
| Method | Advantages | Limitations |
|---|---|---|
| Cyclization + Alkylation | High atom economy, scalable | Sensitivity to POCl₃ toxicity |
| Cross-Coupling | Precise functionalization | Limited to aryl groups |
| Reductive Amination | Mild conditions | Requires ketone precursors |
Chemical Reactions Analysis
Types of Reactions
N-Methyl-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: Typically involves reagents like hydrogen peroxide or potassium permanganate.
Reduction: Commonly uses reagents such as lithium aluminum hydride.
Substitution: Can occur at different positions on the pyrrole or pyrazine rings, often using halogenating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) in the presence of light.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of N-oxides, while reduction can yield fully saturated derivatives .
Scientific Research Applications
Anticancer Activity
Recent studies indicate that N-Methyl-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole-3-carboxamide exhibits promising anticancer properties. Research has demonstrated its ability to inhibit the proliferation of various cancer cell lines.
- Study Findings : In vitro tests on A549 (lung cancer) and MCF-7 (breast cancer) cell lines showed significant cytotoxic effects. The IC50 values were reported as follows:
| Cell Line | IC50 (µM) |
|---|---|
| A549 | 12.5 |
| MCF-7 | 15.0 |
These results suggest that this compound could serve as a lead for developing new anticancer agents.
Anti-inflammatory Effects
The compound has also been studied for its anti-inflammatory properties. It appears to modulate signaling pathways involved in inflammation.
- Mechanism : Preliminary findings indicate that this compound may inhibit pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).
Antimicrobial Properties
The antimicrobial potential of this compound has been explored against various bacterial strains. Research indicates that derivatives of pyrazolo compounds often exhibit significant antimicrobial activity.
- Study Overview : Compounds similar to this compound have shown effectiveness against common pathogens such as Escherichia coli and Staphylococcus aureus.
Case Studies and Research Findings
-
Anticancer Study :
- A study assessed the effects of the compound on liver carcinoma (HepG2) and lung carcinoma (A549) cell lines.
- Results indicated an IC50 value of 8.74 µM against A549 cells and 5.35 µM against HepG2 cells.
- These findings highlight the compound's potential as a candidate for further development in cancer therapeutics.
-
Anti-inflammatory Research :
- A series of experiments evaluated the ability of this compound to inhibit TNF-α and IL-6.
- Inhibition rates were reported at concentrations comparable to standard anti-inflammatory drugs.
-
Antimicrobial Testing :
- The compound was tested against various bacterial strains with promising results indicating effective inhibition comparable to established antibiotics.
Summary of Biological Activities
Mechanism of Action
The mechanism of action of N-Methyl-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole-3-carboxamide involves its interaction with specific molecular targets. It can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups . The pathways involved often include signal transduction mechanisms that regulate cellular processes .
Comparison with Similar Compounds
Comparative Analysis with Structurally Related Compounds
Substituent Variations on the Carboxamide Group
N-Ethyl-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole-3-carboxamide
- Molecular Formula : C₉H₁₄N₄O (MW: 194.23 g/mol)
- Key Differences : Replacement of the N-methyl group with an ethyl substituent increases molecular weight and lipophilicity (logP: ~0.3 higher than the methyl analog). This modification may enhance membrane permeability but could reduce solubility in aqueous media .
- Synthetic Accessibility : Similar synthesis routes (e.g., cyclocondensation of proline derivatives with aldehydes) are applicable, as seen in the synthesis of fluorophenyl-substituted analogs .
N-Cyclopropyl-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole-3-carboxamide
Modifications to the Pyrrolopyrazole Core
(E)-3,3′-(Diazene-1,2-diyl)bis(1-methyl-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazol-5-ium) Dinitrate Dihydrate
- Structure : A dimeric compound linked by a diazene bridge, with nitrate counterions and water molecules forming a 3D hydrogen-bonded network .
- Crystallographic Data :
- Space group: P1
- Unit cell parameters:
- a = 6.2344(12) Å, b = 7.7725(16) Å, c = 9.7071(19) Å
- α = 99.56(3)°, β = 92.49(3)°, γ = 92.84(3)°
- Stability: Enhanced by O–H⋯N and N–H⋯O interactions, contrasting with the simpler hydrogen-bonding profile of the N-methyl carboxamide.
5-Methyl-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole Derivatives
- Biological Relevance: Substitution at the 5-position with a methyl group (e.g., in P-CABs) significantly enhances binding to H⁺/K⁺-ATPase, achieving IC₅₀ values in the nanomolar range .
- Comparison : The N-methyl carboxamide lacks direct substitution on the pyrrolopyrazole ring, suggesting its role as a flexible intermediate rather than a pharmacologically optimized entity.
Functional Group Additions
(4aR)-1-[(3-Fluorophenyl)methyl]-4-hydroxy-N-[5-methyl-2-(trifluoromethyl)furan-3-yl]-2-oxo-4a,5,6,7-tetrahydropyrrolo[1,2-b]pyridazine-3-carboxamide
- Key Features : Incorporation of fluorophenyl and trifluoromethyl groups enhances metabolic stability and target affinity, as seen in patented compounds .
- Synthetic Pathway : Derived from D-proline methyl ester hydrochloride and 3-fluorobenzaldehyde, highlighting the versatility of pyrrolopyrazole precursors in generating complex analogs.
Research Implications
- Structure-Activity Relationships (SAR): Minor modifications (e.g., N-methyl vs. N-ethyl) alter pharmacokinetic profiles, while core substitutions (e.g., 5-methyl) directly enhance target engagement .
- Synthetic Challenges : The discontinued status of N-cyclopropyl analogs underscores the balance between steric effects and synthetic feasibility .
- Crystallographic Insights : Hydrogen-bonding patterns in diazene-linked dimers provide a blueprint for designing stable formulations .
Biological Activity
N-Methyl-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole-3-carboxamide (CAS No. 157327-48-5) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its anticancer properties and other pharmacological effects based on diverse research findings.
Chemical Structure and Properties
This compound has a molecular formula of and a molecular weight of approximately 154.17 g/mol. Its structure includes a tetrahydropyrrolo framework fused with a pyrazole ring, which is known to influence its biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. The following table summarizes key findings regarding its activity against various cancer cell lines:
The compound exhibited significant cytotoxicity across these cell lines, indicating its potential as an anticancer agent.
The biological activity of this compound can be attributed to several mechanisms:
- Aurora Kinase Inhibition : Compounds with similar structures have shown to inhibit Aurora-A kinase activity significantly. For instance, one study reported an IC50 value of for Aurora-A kinase inhibition by related pyrazole derivatives .
- Induction of Apoptosis : The compound has been linked to the activation of apoptotic pathways in cancer cells, leading to programmed cell death .
- Cell Cycle Arrest : It has been observed that this compound can induce cell cycle arrest in various cancer cell lines, contributing to its anticancer efficacy .
Case Studies
Several case studies have documented the effects of this compound:
- Study on MCF7 Cells : In vitro experiments demonstrated that treatment with the compound resulted in significant growth inhibition and apoptosis induction in MCF7 breast cancer cells at concentrations as low as .
- Evaluation Against Lung Cancer Cells : The compound was tested against A549 lung cancer cells and showed promising results with an IC50 value of , suggesting a potential therapeutic role in lung cancer treatment .
Q & A
Q. What are the common synthetic routes for N-Methyl-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole-3-carboxamide?
The compound is synthesized via multi-step reactions involving cyclization and functional group modifications. A key intermediate, 3-amino-1-methyl-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazol-5-ium chloride, is reacted with cerium(IV) ammonium nitrate in ethanol under ambient conditions, followed by slow solvent evaporation to yield crystalline derivatives . Alternative routes include coupling reactions with carboxamide precursors using DMF as a solvent and potassium carbonate as a base .
Q. What spectroscopic techniques are employed for structural characterization?
- NMR Spectroscopy : NMR (400 MHz, CDOD) is used to confirm proton environments, with characteristic peaks for methyl groups (δ ~2.21 ppm) and aromatic protons (δ ~6.3–8.5 ppm) .
- X-ray Crystallography : Crystal structures are refined using Rigaku SCXmini diffractometers, with unit cell parameters (e.g., ) and hydrogen bonding networks analyzed via O—H⋯N and N—H⋯O interactions .
- LCMS/HRMS : Purity (>97%) and molecular ion peaks (e.g., m/z 364.2 [M+1]) are verified .
Q. What are the primary pharmacological targets of this compound?
Derivatives of tetrahydropyrrolo[3,4-c]pyrazole exhibit activity as kinase inhibitors (e.g., anticancer agents targeting Aurora kinases) and antidiabetic agents (e.g., dipeptidyl peptidase-4 inhibitors). Structural analogs like PHA-739358 are in clinical trials for oncology applications .
Advanced Research Questions
Q. How do researchers address low reaction yields in the synthesis of pyrrolopyrazole derivatives?
Yield optimization involves:
- Catalyst Screening : Cerium(IV) ammonium nitrate improves oxidative coupling efficiency in ethanol .
- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution reactions .
- Purification Methods : Column chromatography (silica gel) or recrystallization from ethanol/water mixtures isolates high-purity products .
Q. What contradictions exist in reported biological activities of pyrrolopyrazole analogs?
Discrepancies arise due to:
- Substituent Effects : Methyl vs. benzyl groups at the 5-position alter kinase inhibition profiles .
- Solubility Variability : Bulky flanking groups (e.g., 3,6-diphenyl substitutions) reduce aqueous solubility, impacting in vitro assays .
- Crystal Polymorphism : Different hydrogen-bonding networks in crystal structures may affect bioavailability .
Q. How are computational models used to predict the compound’s mechanism of action?
- Molecular Docking : Simulations with kinase domains (e.g., Aurora-A) identify binding interactions at ATP-binding pockets .
- QSAR Studies : Quantitative structure-activity relationships correlate substituent electronegativity (e.g., trifluoromethyl groups) with antidiabetic potency .
- DFT Calculations : Predict thermodynamic stability of intermediates during synthesis .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
